molecular formula C15H18N2O4 B12463142 N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12463142
M. Wt: 290.31 g/mol
InChI Key: VEWPACMDRMGLCO-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)bicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction. The nitro and methoxy substituents are introduced via nitration and methylation reactions, respectively. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A simpler analog without the nitro and methoxy substituents.

    N-(4-methoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Lacks the nitro group.

    N-(2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Lacks the methoxy group

Uniqueness

N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the rigid bicyclic structure makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C15H18N2O4/c1-21-11-4-5-13(14(8-11)17(19)20)16-15(18)12-7-9-2-3-10(12)6-9/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,18)

InChI Key

VEWPACMDRMGLCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)[N+](=O)[O-]

Origin of Product

United States

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